4-(1H-1,2,4-Triazol-5-yl)piperidine hydrochloride

Übersicht

Beschreibung

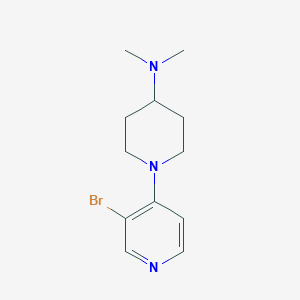

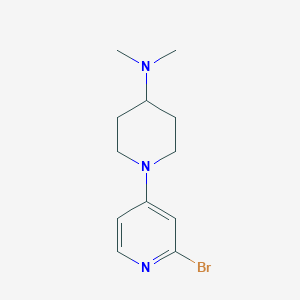

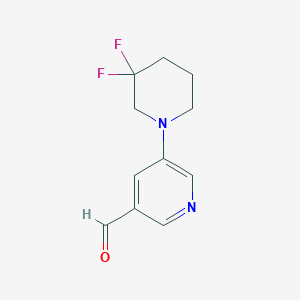

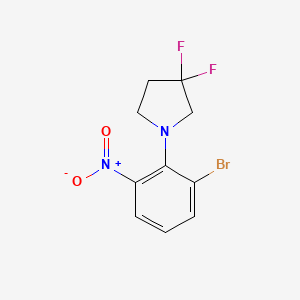

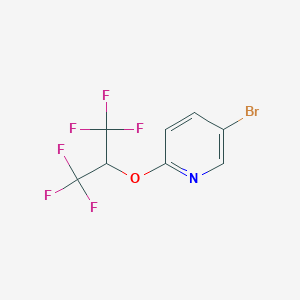

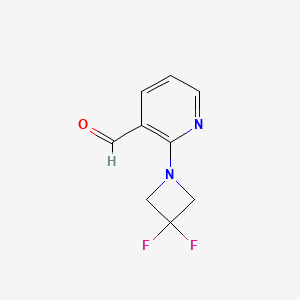

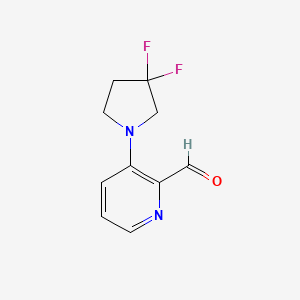

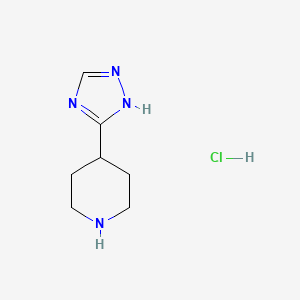

“4-(1H-1,2,4-Triazol-5-yl)piperidine hydrochloride” is a chemical compound with the formula C7H12N4 . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen

Water-Soluble Adenosine Receptor Antagonists

Research has shown the importance of water-soluble derivatives of the triazole nucleus for creating adenosine receptor antagonists. Specifically, the modification of the C(5) position with salifiable groups, including piperidin-4-yl rings, to generate stable, water-soluble salts has been highlighted. These compounds demonstrate significant solubility at physiological pH, making them suitable for intravenous infusion in medical research, particularly for targeting the human A₃ adenosine receptor (Baraldi et al., 2012).

Antifungal Agents

Triazole and piperidine derivatives have been synthesized and evaluated for their antifungal properties. An improved synthesis protocol for a series of 1,2,4-triazines featuring 1,2,3-triazole and piperidine rings has demonstrated considerable efficacy against various fungal strains, including Candida albicans and Aspergillus niger. This suggests the utility of such compounds in developing new antifungal medications (Sangshetti & Shinde, 2010).

Molecular Docking and Antimicrobial Activity

Synthesis and structure-activity relationship (SAR) studies have been conducted on triazole derivatives containing piperidine, showing strong antimicrobial activity. These studies help in understanding the molecular basis of the antimicrobial effect, contributing to the design of new antimicrobial agents (Krolenko et al., 2016).

HIV Entry Inhibitors

Research into allosteric noncompetitive HIV entry inhibitors has identified potent compounds with the capacity to block CCR5 receptor interaction, a critical pathway for HIV-1 entry into cells. The development of such compounds offers insights into novel therapeutic strategies for HIV/AIDS treatment (Watson et al., 2005).

Corrosion Inhibition

Studies on 4H-triazole derivatives have explored their potential as corrosion inhibitors for mild steel in acidic environments. This research highlights the protective capabilities of triazole derivatives on metal surfaces, indicating their practical application in industrial processes (Bentiss et al., 2007).

Zukünftige Richtungen

The future directions for research on “4-(1H-1,2,4-Triazol-5-yl)piperidine hydrochloride” could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicine, particularly as an anticancer agent, could be explored .

Eigenschaften

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMNLIVAQKULSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.